molecular formula C13H10ClNO3 B7577716 Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate

Cat. No.: B7577716
M. Wt: 263.67 g/mol
InChI Key: KUHTZWIOEJWHOX-UHFFFAOYSA-N
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Description

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.67 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloropyridinyl group attached to the benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 5-chloro-2-pyridinol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, modulating their activity. The benzoate moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-chloropyridin-2-yl)oxy]benzoate
  • Methyl 4-[(4-chloropyridin-2-yl)oxy]benzoate
  • Methyl 4-[(5-bromopyridin-2-yl)oxy]benzoate

Uniqueness

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate is unique due to the specific position of the chlorine atom on the pyridine ring, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives.

Biological Activity

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a chloropyridine group. The presence of chlorine at the 5-position on the pyridine ring is crucial as it influences both the chemical reactivity and biological activity of the compound.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The chloropyridinyl group can engage in nucleophilic substitution reactions , which may lead to the inhibition of certain enzymes or receptors involved in inflammatory responses. The benzoate moiety contributes to the compound’s overall binding affinity and specificity, enhancing its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Research Applications

This compound is utilized across several scientific domains:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biological Research : The compound is employed in studies exploring enzyme inhibition and receptor interactions, particularly in pathways related to inflammation and infection.
  • Material Science : It is used in developing advanced materials due to its unique chemical properties.

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.
  • Anti-inflammatory Study : In an experimental model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, suggesting its potential utility in managing inflammatory diseases .

Comparison with Similar Compounds

To highlight the uniqueness of this compound, comparisons are made with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
Methyl 4-[(3-chloropyridin-2-yl)oxy]benzoateChlorine at position 3Moderate antimicrobial activity
Methyl 4-[(5-bromopyridin-2-yl)oxy]benzoateBromine substitution at position 5Enhanced reactivity but lower stability
Methyl 4-(pyridin-2-yloxy)benzoateNo halogen substitutionLower biological activity

The position of halogen atoms significantly impacts reactivity and biological efficacy, with this compound showing superior properties compared to its analogs.

Properties

IUPAC Name

methyl 4-(5-chloropyridin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-17-13(16)9-2-5-11(6-3-9)18-12-7-4-10(14)8-15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHTZWIOEJWHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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